molecular formula C13H9BrCl2N2S2 B4910744 N-(2,5-dichlorophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine;hydrobromide

N-(2,5-dichlorophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine;hydrobromide

Cat. No.: B4910744
M. Wt: 408.2 g/mol
InChI Key: JMGJYPYFJXXFAC-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine;hydrobromide is a complex organic compound that features a thiazole ring, a thiophene ring, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine typically involves the formation of the thiazole ring through a cyclization reaction. One common method is the reaction of 2-aminothiophenol with α-haloketones under basic conditions to form the thiazole ring. The thiophene ring can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated thiazole .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,5-dichlorophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-dichlorophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine is unique due to the combination of the thiazole and thiophene rings, which confer specific electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2S2.BrH/c14-8-3-4-9(15)10(6-8)16-13-17-11(7-19-13)12-2-1-5-18-12;/h1-7H,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGJYPYFJXXFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)NC3=C(C=CC(=C3)Cl)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrCl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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